3-(4-Methanesulfonylphenoxy)propanoic acid

Vue d'ensemble

Description

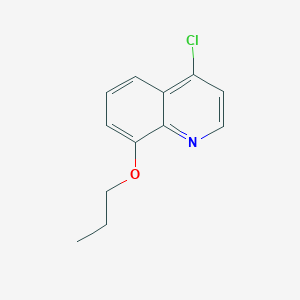

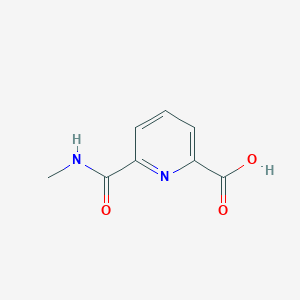

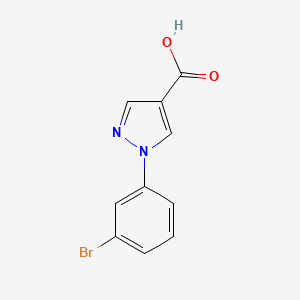

3-(4-Methanesulfonylphenoxy)propanoic acid is a chemical compound with the CAS Number: 868277-53-6 . It has a molecular weight of 244.27 . The IUPAC name for this compound is 3-[4-(methylsulfonyl)phenoxy]propanoic acid . It is usually stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound involves a direct reaction method using magnesium oxide and this compound as precursors . A further coating of chitosan is applied on the external surface of the nanocomposite to form a new material .Molecular Structure Analysis

The molecular structure of this compound contains a total of 28 bonds . These include 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aromatic ether, and 1 sulfone .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Hydrolysis and Selectivity in Chemical Processes

- 3-(4-Methanesulfonylphenoxy)propanoic acid and related compounds demonstrate significant behavior in hydrolysis reactions. Chan, Cox, and Sinclair (2008) found that the pH dependence of hydrolysis for related methanesulfonate esters is critical for selective removal in chemical processes, highlighting its application in the fine-tuning of chemical reactions under varying pH conditions (Chan, Cox, & Sinclair, 2008).

Reductive Ring-Opening Reactions

- The compound's utility in reductive ring-opening reactions was noted by Zinin et al. (2007), who demonstrated methanesulfonic acid as an efficient substitute in such reactions, indicating its role in synthetic organic chemistry (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).

Electrochemical Applications

- In the field of electrochemistry, Nikiforidis et al. (2014) explored the behavior of redox couples in methanesulfonic acid medium, showing the potential of this compound in enhancing electrochemical reactions, particularly in redox flow batteries (Nikiforidis, Berlouis, Hall, & Hodgson, 2014).

Microbial Metabolism

- The compound has relevance in microbiology, as Kelly and Murrell (1999) reported on the metabolism of methanesulfonic acid by aerobic bacteria, which could have implications for biodegradation and bioremediation studies (Kelly & Murrell, 1999).

Chemical Synthesis

- Dorogov et al. (2004) described the synthesis of novel 3-(heterocyclylsulfonyl)propanoic acids, demonstrating the compound's flexibility and utility in creating diverse chemical structures for various applications (Dorogov, Filimonov, Kobylinsky, Ivanovsky, Korikov, Soloviev, Khahina, Shalygina, Kravchenko, & Ivachtchenko, 2004).

Direct Sulfonation Processes

- Mukhopadhyay and Bell (2003) showed the direct sulfonation of methane to methanesulfonic acid, offering insights into the synthesis and applications of the compound in industrial chemical processes (Mukhopadhyay & Bell, 2003).

Safety and Hazards

The safety information for 3-(4-Methanesulfonylphenoxy)propanoic acid indicates that it is associated with several hazards . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

3-(4-methylsulfonylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-16(13,14)9-4-2-8(3-5-9)15-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWDFILKKMNMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)

![Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1371109.png)

![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)